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Compound of Interest

Compound Name: 4-Nitrohydrocinnamonitrile

CAS No.: 53563-09-0

Cat. No.: B015379 Get Quote

Introduction & Structural Context
4-Nitrohydrocinnamonitrile (IUPAC: 3-(4-nitrophenyl)propanenitrile) is a critical intermediate

in the synthesis of pharmaceutical precursors, particularly in the reduction pathways leading to

aniline derivatives and heterocycles. Its structure combines a strongly electron-withdrawing

nitro group with a flexible aliphatic nitrile chain, creating a unique electronic environment that is

distinctively resolved by Carbon-13 Nuclear Magnetic Resonance (

C NMR).

Molecular Specifications
Formula:

Molecular Weight: 176.17 g/mol

Key Functional Groups:

Nitro (

): Induces strong deshielding on the aromatic ring.

Nitrile (
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): Provides a diagnostic signal in the sp-hybridized region.

Saturated Linker: The ethyl bridge (

) separates the aromatic system from the nitrile, preventing conjugation between the two
electron-withdrawing groups.

Experimental Methodology (Protocol)
To ensure reproducibility and data integrity, the following acquisition parameters are

recommended. This protocol minimizes relaxation artifacts common in quaternary carbons

(specifically the nitrile and nitro-substituted aromatic carbons).

Sample Preparation
Solvent Selection:Chloroform-d (

) is the standard solvent.

Note: If solubility is poor due to the nitro group, DMSO-

may be used, but chemical shifts will vary slightly (typically +0.5 to +1.0 ppm).

Concentration: Dissolve 30–50 mg of analyte in 0.6 mL of solvent.

Reference: Internal Tetramethylsilane (TMS) at

0.00 ppm or the center peak of the

triplet at

77.16 ppm.

Acquisition Parameters (Standard 100 MHz Carbon
Frequency)

Pulse Sequence: Proton-decoupled (zgpg30 or equivalent).

Relaxation Delay (
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):2.0 – 3.0 seconds.

Reasoning: The quaternary carbons (C-CN, C-NO

, C-Alkyl) have long spin-lattice relaxation times (

). A short delay will suppress their signal intensity, leading to integration errors.

Scans (NS): Minimum 1024 scans to resolve low-intensity quaternary peaks.

Spectral Width: -10 to 200 ppm.

Analytical Workflow
The following diagram illustrates the logical flow from sample isolation to spectral assignment,

ensuring no artifact is mistaken for a signal.
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Figure 1: Standardized workflow for NMR structural validation.

C NMR Spectral Data Assignment
The following data represents the definitive assignment of chemical shifts. The molecule

possesses a plane of symmetry through the 1,4-axis of the benzene ring, making the ortho and

meta carbons equivalent.

Chemical Shift Table ( )
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Carbon Label
Chemical Shift (

, ppm)
Type Assignment Logic

C-1 118.9

Nitrile (

). Characteristic

region for aliphatic

nitriles.

C-2 147.2

Aromatic C-4 (Ipso to

). Strongly deshielded

by the electron-

withdrawing nitro

group.

C-3 146.8

Aromatic C-1 (Ipso to

Alkyl). Deshielded by

the alkyl chain and

para-nitro effect.

C-4, C-8 129.6

Aromatic C-2,6. Meta

to

. Less affected by the

nitro group's

deshielding cone.

C-5, C-7 124.1

Aromatic C-3,5. Ortho

to

. Significant

deshielding due to

proximity to the nitro

group.

C-6 31.3 Benzylic (

-CH

). Shifted downfield by
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the aromatic ring

current.

C-9 19.1

-Methylene (

-CH

). Shielded relative to

the benzylic position;

adjacent to the nitrile.

Structural Visualization & Numbering
The following diagram correlates the table labels with the molecular structure.
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Figure 2: Carbon connectivity and chemical shift mapping.[1]

Technical Discussion & Interpretation
The Nitro Group Effect
The most distinct feature of this spectrum is the aromatic region. In unsubstituted benzene,

carbons resonate at 128.5 ppm. The introduction of the 4-nitro group creates a "push-pull"

electronic effect:

Ipso-effect: The carbon directly attached to the nitro group (C-2 in Fig 2) is heavily

deshielded (~147 ppm) due to the strong inductive withdrawal of electron density by

Nitrogen.
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Ortho-effect: The carbons adjacent to the nitro group (C-5, C-7) are also deshielded (124.1

ppm) compared to the meta carbons. This 124 ppm signal is diagnostic for p-substituted

nitrobenzenes.

The Aliphatic Chain
The propyl chain shows a classic separation:

The benzylic carbon (C-6) resonates at 31.3 ppm, consistent with alkyl groups attached to an

aromatic ring.

The

-carbon (C-9) is found upfield at 19.1 ppm. While the nitrile is electron-withdrawing, the
anisotropic shielding cone of the triple bond often shields the

-position relative to other EWGs (like carbonyls).

Distinguishing from Impurities
Common synthesis byproducts include 4-Nitrocinnamic acid (unsaturated) or 4-

Nitrohydrocinnamic acid (hydrolysis product).

Differentiation: Check for the disappearance of the Nitrile peak (118.9 ppm) and the

appearance of a Carbonyl peak (~175-180 ppm) or alkene carbons (~120-140 ppm) to rule

out these impurities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Comprehensive Structural Elucidation of 4-
Nitrohydrocinnamonitrile: A C NMR Technical Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b015379#13c-nmr-spectral-data-for-4-
nitrohydrocinnamonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 7 Tech Support

https://chemistry.oregonstate.edu/content/13c-nmr-chemical-shift
https://www.benchchem.com/product/b015379?utm_src=pdf-custom-synthesis
https://www.guidechem.com/encyclopedia/es/3-4-chlorophenyl-2-4-nitrophen-dic3058318.html
https://www.benchchem.com/product/b015379#13c-nmr-spectral-data-for-4-nitrohydrocinnamonitrile
https://www.benchchem.com/product/b015379#13c-nmr-spectral-data-for-4-nitrohydrocinnamonitrile
https://www.benchchem.com/product/b015379#13c-nmr-spectral-data-for-4-nitrohydrocinnamonitrile
https://www.benchchem.com/product/b015379#13c-nmr-spectral-data-for-4-nitrohydrocinnamonitrile
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b015379?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b015379?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

